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Compound of Interest

Compound Name: Angoletin

Cat. No.: B1202707

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Angoletin
(IUPAC Name: 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one), a
dihydrochalcone found in several plant species. The following sections present available mass
spectrometry data, along with generalized experimental protocols for Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy typical for the
analysis of flavonoids and related phenolic compounds.

Overview of Angoletin

Angoletin is a natural product belonging to the flavonoid family, specifically the
dihydrochalcone subclass.[1] It has been identified in plants such as Uvaria angolensis, Myrica
gale, and Ceratiola ericoides.[1] Understanding its spectroscopic properties is crucial for its
identification, characterization, and further investigation in medicinal chemistry and drug
development.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides essential information for determining the elemental
composition and structure of Angoletin. The data presented below was obtained from Liquid
Chromatography-Mass Spectrometry (LC-MS) analysis.

Table 1: LC-MS Data for Angoletin
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Parameter Value Source

Molecular Formula C18H2004 PubChem[1]
Molecular Weight 300.3 g/mol PubChem[1]
Precursor Type [M+H]* PubChem[1]
Exact Mass 301.1434 PubChem[1]

Table 2: Fragmentation Data for Angoletin ([M+H]*)

. Major Fragment Relative
Collision Energy Source
lons (m/z) Abundance (%)
20V 105.0699, 167.0699 100, 64.88 PubChem[1]

91.0545, 105.0699,
100, 31.10, 14.45,

40V 115.0538, 190.0635, PubChem([1]
18.25, 13.56
267.1016

The fragmentation pattern of flavonoids is often characterized by retro-Diels-Alder (RDA)
reactions, which provide structural information about the different rings of the molecule. For
dihydrochalcones like Angoletin, cleavage of the propane chain is also a key fragmentation
pathway.

Nuclear Magnetic Resonance (NMR) and Infrared
(IR) Spectroscopy Data

As of the latest search, specific, publicly available *H NMR, 3C NMR, and IR spectral data for
Angoletin could not be located. While the PubChem database indicates the existence of a :3C
NMR spectrum, the detailed chemical shifts are not provided.[1] Researchers investigating
Angoletin would need to perform these analyses to obtain the complete spectroscopic profile.

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of flavonoids
and chalcones, which can be adapted for the characterization of Angoletin.
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Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for the profiling and identification of flavonoids from a plant matrix.

Sample Preparation:

Plant tissue is collected, immediately frozen in liquid nitrogen, and stored at -80°C.

The frozen tissue is macerated, and a known weight (e.g., 100 mg) is extracted with a
solution of 80% methanol in water, often with a small percentage of formic or acetic acid to
improve ionization.[2][3]

The sample is sonicated or heated to enhance extraction efficiency.[2][3]
The mixture is centrifuged to pellet solid debris, and the supernatant is collected.[2][3]
The extraction process may be repeated on the pellet to maximize yield.

The collected supernatants are combined and can be dried and then resuspended in a
suitable solvent (e.g., deionized water or 10% aqueous methanol).[3][4]

The final extract is filtered through a 0.22 um syringe filter prior to injection into the LC-MS
system.[2]

Instrumentation and Conditions:

LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is
commonly used.[3]

Column: A reverse-phase C18 column is typically employed for separation.[2][3]

Mobile Phase: A gradient elution is performed using two solvents, typically water with 0.1%
formic or acetic acid (Solvent A) and acetonitrile or methanol with 0.1% formic or acetic acid
(Solvent B).[2][3]

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-
Flight (Q-TOF) or a Triple Quadrupole (QQQ), is used.[1][3]
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« lonization Source: Electrospray lonization (ESI) is common, and analysis is often performed
in both positive and negative ion modes to obtain comprehensive data.[2][4]

o MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed by selecting the
precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate
fragment ions, which aids in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining *H and 13C NMR spectra of a purified
flavonoid.

Sample Preparation:

o A purified sample of the compound (typically 5-25 mg) is dissolved in an appropriate
deuterated solvent (e.g., CDCIls, DMSO-ds, or MeOD).

e The sample is placed in a standard 5 mm NMR tube.

e A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for
chemical shift referencing (6 = 0.00 ppm).

Instrumentation and Data Acquisition:

e Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for *H) is used to
acquire the spectra.

e IH NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters
include the spectral width, number of scans, and relaxation delay.

e 13C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon
spectrum, resulting in singlets for each unique carbon atom.

e 2D NMR: To aid in complete structural assignment, various 2D NMR experiments are often
performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings,
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and
carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-
carbon correlations.[5]
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Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the common methods for obtaining an IR spectrum of a solid natural

product.

Sample Preparation (KBr Pellet Method):

A small amount of the dry, solid sample (1-2 mg) is finely ground with approximately 100-200
mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6]

The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic
press.

The KBr pellet, containing the dispersed sample, is placed in the sample holder of the FT-IR
spectrometer.

Instrumentation and Data Acquisition:

Spectrometer: An FT-IR spectrometer is used for the analysis.

Background Scan: A background spectrum of the empty sample compartment (or a pure KBr
pellet) is recorded to subtract the absorbance from atmospheric CO2 and water vapor.

Sample Scan: The sample is then scanned over the mid-infrared range (typically 4000-400
cm1).[6]

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR
spectrum, which is typically plotted as percent transmittance versus wavenumber (cm=1).

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of a natural product like Angoletin.
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Workflow for Spectroscopic Analysis of Angoletin
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Caption: A generalized workflow for the isolation and structural elucidation of Angoletin using

various spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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